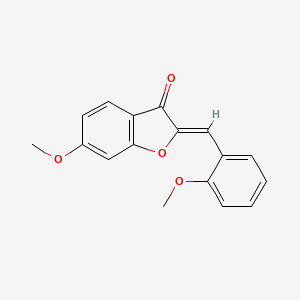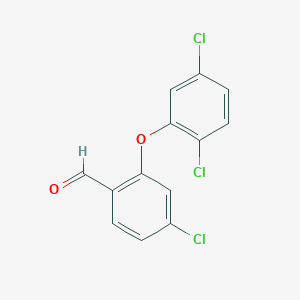
4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde and related compounds involves condensation reactions, phase-transfer catalysis, and other organic synthesis techniques. Studies such as those by Ferguson, McCrindle, and Mcalees (1989) and Bin (2012) illustrate the methods for synthesizing complex molecules, including derivatives of benzaldehyde, through condensation reactions and the optimization of reaction conditions for achieving high yields and desired selectivity (Ferguson, McCrindle, & Mcalees, 1989); (Bin, 2012).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde and its derivatives has been determined through X-ray crystallography and spectroscopic methods. These studies reveal the spatial arrangement of atoms, molecular conformations, and the presence of intra- and intermolecular hydrogen bonding, contributing to the stability and reactivity of these compounds. The crystal structure analysis conducted by researchers like Ishida et al. (2010) and Mary et al. (2014) provides insights into the planar nature of aromatic compounds and the electronic properties critical for their application in material science and organic synthesis (Ishida et al., 2010); (Mary et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde includes its participation in condensation reactions, nucleophilic substitutions, and as a precursor for synthesizing various organic compounds. The compound's electrophilic character, due to the aldehyde group, allows it to undergo reactions with a wide range of nucleophiles, leading to the formation of heterocyclic compounds, azomethine derivatives, and chelating agents useful in analytical chemistry and catalysis. Studies by Otomo and Kodama (1973) and Dutta et al. (2012) discuss the synthesis of azomethine compounds and their applications, highlighting the versatility of benzaldehyde derivatives in organic synthesis (Otomo & Kodama, 1973); (Dutta et al., 2012).
科学的研究の応用
Chemical Analysis and Detection Methods 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde, a structurally related compound to 2,4-dichlorophenoxy (2,4-D), has been the subject of various studies focusing on the detection and analysis of such compounds due to their usage as herbicides and plant growth regulators. The detection methods for these compounds, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are critical for addressing toxicity and residue problems, as highlighted in a study examining 2,4-D, a compound similar in structure and use (Lu Qi-yu, 2011).
Pharmaceutical Intermediates Compounds structurally similar to 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde have been noted for their role as intermediates in the synthesis of biologically active compounds. For instance, 2-((4-substituted phenyl) amino) benzaldehyde is significant in synthesizing anticancer drug intermediates, indicating the potential applicability of related compounds in pharmaceutical synthesis (Yongli Duan et al., 2017).
Chemical Synthesis and Modification The chemical modification and synthesis of related compounds have been explored, with studies detailing the synthesis of derivatives through various reactions. For example, the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes demonstrates the versatility of related compounds in chemical synthesis, and their potential use as antimicrobial additives in lubricating oils and fuels (G. Talybov et al., 2022).
Catalysis and Chemical Reactions Additionally, compounds like 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde may find applications in catalysis and other chemical reactions. For instance, the study on the sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde showcases the importance of related compounds in enhancing the efficiency of catalytic processes (Rajesh Sharma et al., 2012).
特性
IUPAC Name |
4-chloro-2-(2,5-dichlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-2-1-8(7-17)12(5-9)18-13-6-10(15)3-4-11(13)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTLXWXOTCLGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

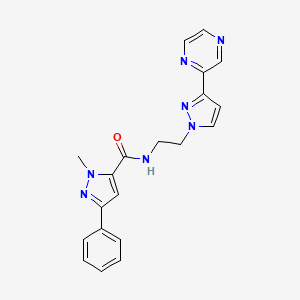
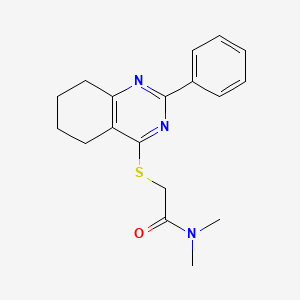
![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)
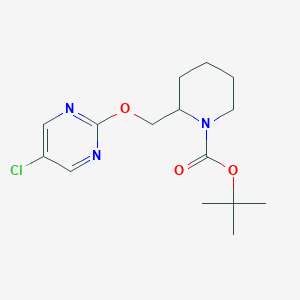
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)
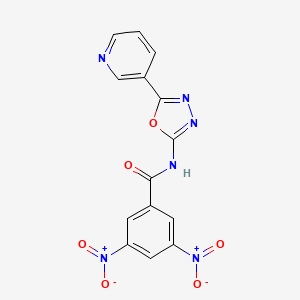
![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)
![3-[3-Fluoro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2498797.png)
![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)
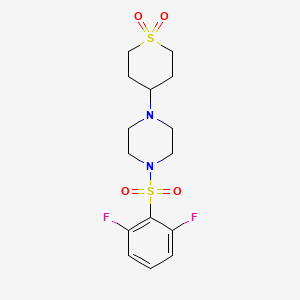
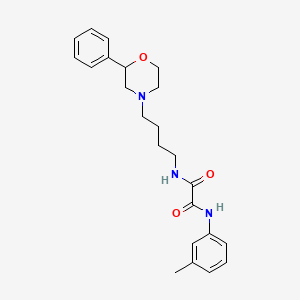
methanone](/img/structure/B2498805.png)
